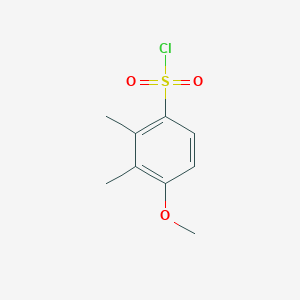

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride

Description

Chemical Identity and Nomenclature

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride represents a systematically named organosulfur compound that follows International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially registered under Chemical Abstracts Service number 90416-51-6, establishing its unique chemical identity within global chemical databases. The systematic name reflects the precise positioning of substituents on the benzene ring, with the methoxy group (-OCH₃) located at position 4, methyl groups (-CH₃) at positions 2 and 3, and the sulfonyl chloride functional group (-SO₂Cl) serving as the primary reactive center.

Alternative nomenclature systems have generated several synonymous designations for this compound. The molecule is also known as 4-methoxy-2,3-dimethylbenzene-1-sulfonyl chloride, emphasizing the position of the sulfonyl chloride group at the 1-position of the benzene ring. Additional systematic variations include benzenesulfonyl chloride, 4-methoxy-2,3-dimethyl-, which follows the functional group-first naming convention common in chemical literature. The molecular identifier MFCD11133877 provides an additional unique reference for this compound within the Molecular Design Limited database system.

The compound's molecular formula C₉H₁₁ClO₃S encapsulates its elemental composition, consisting of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom. This composition yields a calculated molecular weight of 234.70 grams per mole, which has been consistently reported across multiple chemical databases and supplier specifications. The precise molecular weight determination enables accurate stoichiometric calculations for synthetic applications and analytical procedures.

Structural Features and Molecular Properties

The molecular architecture of this compound exhibits a substituted aromatic system that significantly influences its chemical reactivity and physical properties. The benzene ring serves as the central scaffold, with three distinct substituent types creating a unique electronic environment. The methoxy group at position 4 acts as an electron-donating substituent through resonance effects, while the methyl groups at positions 2 and 3 provide additional electron density through inductive effects.

The sulfonyl chloride functional group represents the most reactive component of the molecule, characterized by the sulfur atom in a +6 oxidation state bonded to two oxygen atoms and one chlorine atom. This arrangement creates a highly electrophilic sulfur center that readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and water. The positioning of this functional group on the benzene ring, combined with the electron-donating effects of the methoxy and methyl substituents, modulates the reactivity profile compared to unsubstituted benzenesulfonyl chloride.

Structural representation through chemical notation systems provides precise molecular connectivity information. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC, which systematically describes the atomic connectivity and substitution pattern. The International Chemical Identifier representation InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 provides a standardized format for computational chemistry applications and database searching.

The three-dimensional molecular geometry exhibits typical aromatic planarity for the benzene ring system, with the sulfonyl chloride group extending approximately perpendicular to the aromatic plane. Computational predictions suggest specific geometric parameters including bond lengths and angles that conform to established organosulfur chemistry principles. The methoxy group adopts a planar configuration with the benzene ring due to resonance interactions, while the methyl substituents maintain tetrahedral geometry around their respective carbon centers.

Physical Constants and Spectroscopic Parameters

Experimental determination of physical constants for this compound has established key thermodynamic and structural parameters essential for practical applications. The melting point has been experimentally determined to occur within the range of 76-77 degrees Celsius, indicating a relatively low-melting crystalline solid at room temperature. This melting point reflects the molecular packing efficiency in the solid state and the intermolecular forces present between molecules.

Boiling point predictions based on molecular structure and substituent effects suggest a value of approximately 356.5 ± 42.0 degrees Celsius under standard atmospheric pressure. This elevated boiling point is characteristic of aromatic sulfonyl chlorides and reflects the substantial intermolecular forces resulting from the polar sulfonyl chloride group and the aromatic ring system. The significant temperature range between melting and boiling points indicates a stable liquid phase across a broad temperature interval.

Density measurements and predictions indicate a value of approximately 1.285 ± 0.06 grams per cubic centimeter, positioning this compound as denser than water due to the presence of the chlorine and sulfur atoms. This density value proves useful for volume-to-mass conversions in synthetic procedures and for predicting phase behavior in mixed solvent systems.

Table 1: Physical Constants of this compound

Spectroscopic characterization parameters provide insights into the molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy data, while limited in the available literature, would be expected to show characteristic signals for the aromatic protons, methoxy group protons, and methyl group protons. The electron-donating effects of the substituents would influence the chemical shifts of the aromatic protons, with those adjacent to the methoxy and methyl groups appearing at different chemical shifts compared to unsubstituted positions.

Infrared spectroscopy would reveal characteristic absorption bands for the sulfonyl chloride functional group, typically appearing as strong absorptions around 1350-1150 cm⁻¹ for the sulfur-oxygen stretches and additional bands for the carbon-oxygen stretch of the methoxy group around 1250-1000 cm⁻¹. The aromatic carbon-carbon stretches would appear in the typical aromatic region around 1600-1500 cm⁻¹, while the methyl group carbon-hydrogen stretches would contribute to the aliphatic region around 2950-2850 cm⁻¹.

Historical Context in Organosulfur Chemistry

The development of organosulfur chemistry, particularly in the realm of sulfonyl chlorides, represents a significant advancement in synthetic organic chemistry that has evolved over more than a century. Sulfonyl chlorides as a class of compounds have played crucial roles in the formation of carbon-sulfur, sulfur-nitrogen, and sulfur-oxygen bonds, establishing them as versatile intermediates in pharmaceutical, agrochemical, and materials science applications. The particular substitution pattern found in this compound reflects the sophisticated understanding of electronic effects that has developed within organosulfur chemistry.

The historical significance of substituted benzenesulfonyl chlorides can be traced to their utility in forming sulfonamide derivatives, which gained prominence through their development as antibacterial agents. The introduction of electron-donating substituents such as methoxy and methyl groups onto the benzene ring represents a strategic approach to modulating the reactivity and selectivity of these compounds. This substitution strategy reflects decades of research into structure-activity relationships within organosulfur chemistry.

The synthetic methodologies for preparing substituted benzenesulfonyl chlorides have evolved from classical sulfonation reactions using sulfur trioxide or chlorosulfonic acid, followed by chlorination with reagents such as thionyl chloride or phosphorus pentachloride. These established procedures have been refined over time to accommodate the specific electronic and steric requirements of various substitution patterns, including the methoxy and dimethyl substitution found in this particular compound.

Contemporary applications of compounds like this compound extend beyond traditional sulfonamide synthesis to include their use as coupling reagents for modifying organic compounds, particularly in the development of dyes and pigments. The electron-donating nature of the methoxy and methyl substituents influences both the reactivity profile and the electronic properties of resulting derivatives, making such compounds valuable for creating materials with specific optical and electronic characteristics.

Properties

IUPAC Name |

4-methoxy-2,3-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOJSJPQGYIIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609393 | |

| Record name | 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90416-51-6 | |

| Record name | 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 4-methoxy-2,3-dimethylbenzene. This process is carried out by reacting 4-methoxy-2,3-dimethylbenzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature regulation to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a batch reactor with continuous monitoring of temperature and pressure. The product is then purified through recrystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.

Reduction Reactions: The compound can be reduced to form 4-methoxy-2,3-dimethylbenzenesulfonamide.

Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products:

Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: The major product is 4-methoxy-2,3-dimethylbenzenesulfonamide.

Oxidation: The major product is 4-methoxy-2,3-dimethylbenzenesulfonic acid

Scientific Research Applications

Organic Synthesis

Reagent in Sulfonamide Synthesis

- The compound is primarily utilized as a reagent for the preparation of sulfonamide derivatives. These derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl chloride group reacts readily with nucleophiles such as amines and alcohols to form sulfonamides, which are important in drug development.

Mechanism of Action

- The electrophilic nature of the sulfonyl chloride group allows for nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile used. This reactivity is leveraged in synthetic pathways to create complex molecules.

Medicinal Chemistry

Therapeutic Applications

- Compounds derived from 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride exhibit potential therapeutic properties, including antibacterial and anti-inflammatory activities. These properties make them candidates for drug development targeting various diseases.

Case Study: Antimicrobial Activity

- In vitro studies have demonstrated that derivatives of this compound show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Biochemical Research

Modification of Biomolecules

- In biochemical studies, this compound is employed to modify biomolecules such as proteins and peptides. This modification helps researchers understand the structure-function relationships in biological systems.

Industrial Applications

Production of Specialty Chemicals

- The compound is also used in the industrial production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various chemical transformations that are essential in manufacturing processes.

Research Findings and Insights

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Case Studies

-

Anticancer Mechanisms :

- Studies have shown that derivatives similar to this compound can significantly inhibit tumor growth in xenograft models through apoptosis induction and modulation of signaling pathways such as p53.

-

Inflammation Models :

- Animal models have demonstrated that administration of the compound reduces swelling and pain responses by decreasing inflammatory markers like TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Methoxy-3,5-dimethylbenzenesulfonyl Chloride (CAS: 75157-75-4)

- Molecular Formula : C₉H₁₁ClO₃S (MW: 234.7) .

- Structural Differences : The methyl groups are located at the 3- and 5-positions instead of 2- and 3-positions.

- This may enhance reactivity in nucleophilic substitutions (e.g., sulfonamide formation). Physical State: No direct data on melting/boiling points, but symmetry could improve crystallinity compared to the asymmetrical 2,3-isomer.

4-Methoxy-2,6-dimethylbenzenesulfonyl Chloride

- Molecular Formula : C₉H₁₁ClO₃S (exact mass: 234.00205) .

- Structural Differences : Methyl groups at 2- and 6-positions.

- Impact on Properties :

- Steric Effects : The para-methyl group (6-position) relative to the sulfonyl chloride may increase steric hindrance, reducing reactivity in crowded reactions.

Methyl-Substituted Variants

4-Methoxy-2,3,6-trimethylbenzenesulfonyl Chloride (CAS: 80745-07-9)

- Molecular Formula : C₁₁H₁₅ClO₃S (MW: 250.7) .

- Structural Differences : An additional methyl group at the 6-position.

- Key Properties: Physical State: Colorless to yellowish liquid; melting point: -20°C; boiling point: 215°C . Solubility: Soluble in ethanol and acetone; insoluble in water .

- Applications : Widely used as a protecting group (Mtr chloride) in peptide synthesis due to its stability under acidic conditions .

- Comparison with Dimethyl Variant :

Aliphatic vs. Aromatic Sulfonyl Chlorides

4-Methoxy-2,2-dimethylbutane-1-sulfonyl Chloride

- Molecular Formula : C₇H₁₃ClO₃S (MW: 214.71) .

- Structural Differences : Aliphatic sulfonyl chloride with a methoxy and two methyl groups on a butane chain.

- Comparison :

- Reactivity : Aliphatic sulfonyl chlorides are generally more reactive than aromatic ones due to weaker conjugation effects.

- Applications : Less commonly used in pharmaceuticals compared to aromatic analogs, which are preferred for their stability and electronic effects.

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Weight | Substituent Positions | Physical State | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|---|

| 4-Methoxy-2,3-dimethylbenzenesulfonyl Cl | 90416-51-6 | 234.7 | 2,3,4-(OCH₃) | Solid* | Not reported | Organic solvents† |

| 4-Methoxy-3,5-dimethylbenzenesulfonyl Cl | 75157-75-4 | 234.7 | 3,5,4-(OCH₃) | Solid* | Not reported | Organic solvents† |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl Cl | 80745-07-9 | 250.7 | 2,3,6,4-(OCH₃) | Liquid | 215 | Ethanol, acetone |

*Assumed based on structural analogs; †Typical for sulfonyl chlorides .

Biological Activity

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₁ClO₂S

- Molecular Weight : Approximately 218.70 g/mol

This compound features a methoxy group and two methyl groups on a dimethyl-substituted benzene ring, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups enhance the compound's binding affinity and specificity for these targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds derived from this compound. For instance, one study demonstrated that related compounds induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase. This was evidenced by increased percentages of cells in the S phase following treatment with these compounds .

Enzyme Inhibition

The sulfonyl group in this compound is known to inhibit specific enzymes by forming stable covalent bonds. This property has been utilized in various studies to explore its effects on enzyme kinetics and inhibition profiles. For example, it has been investigated for its effects on farnesyltransferase, an enzyme implicated in cancer progression .

Case Studies

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as therapeutic agents targeting different diseases, particularly those involving sulfonamide-containing drugs.

Q & A

Basic: What are the recommended laboratory synthesis methods for 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride?

Answer:

Synthesis typically involves sulfonation of the precursor aromatic compound. For example, Wittig reactions with substituted phosphonium salts (e.g., [(4-methoxy-2,3-dimethylphenyl)methyl]triphenylphosphonium chloride) can yield intermediates, followed by chlorosulfonation. Reaction optimization may require controlled temperatures (e.g., 0–5°C during sulfonation) and inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the sulfonyl chloride .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Sulfonyl chlorides are hygroscopic and prone to hydrolysis; desiccants like silica gel should be used. Handle in a fume hood with impervious gloves (e.g., nitrile), sealed goggles, and protective lab coats. Avoid contact with water or alcohols during transfers .

Advanced: What analytical techniques validate the purity and structure of this compound?

Answer:

- Mass Spectrometry (MS): Exact mass analysis (e.g., 234.00205 Da) confirms molecular composition .

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions (e.g., methoxy and methyl groups) and detect impurities.

- Infrared (IR) Spectroscopy: Peaks near 1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced: How can discrepancies in reaction yields during sulfonation be resolved?

Answer:

Yield inconsistencies often stem from competing hydrolysis or incomplete sulfonation. Strategies include:

- Moisture Control: Use anhydrous solvents (e.g., dichloromethane) and molecular sieves.

- Catalyst Optimization: Introduce Lewis acids (e.g., AlCl) to enhance electrophilic substitution.

- Reaction Monitoring: Employ TLC or in situ IR to track intermediate formation .

Basic: What key physical properties influence this compound's reactivity?

Answer:

- Melting Point: ~57–61°C (indicative of crystalline stability).

- Density: ~1.25 g/cm, affecting solubility in organic solvents.

- Electron-Withdrawing Groups: Methoxy and methyl groups alter electrophilicity at the sulfonyl center, impacting nucleophilic substitution kinetics .

Advanced: How can sulfonation efficiency be optimized for complex substrates?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.

- Temperature Gradients: Gradual warming from 0°C to room temperature reduces side reactions.

- Substrate Pre-Activation: Pre-treat substrates with bases (e.g., pyridine) to deprotonate reactive sites .

Basic: What safety precautions are critical during experiments?

Answer:

- PPE: Use respiratory protection (e.g., N95 masks) in high-concentration settings.

- First Aid: Immediate rinsing with water for eye/skin contact; consult medical help for inhalation exposure.

- Waste Disposal: Neutralize with cold sodium bicarbonate before disposal .

Advanced: How do steric/electronic effects govern its nucleophilic substitution reactivity?

Answer:

The 2,3-dimethyl groups introduce steric hindrance, slowing reactions with bulky nucleophiles. The methoxy group’s electron-donating resonance effect deactivates the sulfonyl center, requiring stronger nucleophiles (e.g., amines) for efficient substitution. Computational modeling (DFT) can predict reactive sites .

Basic: What impurities are common in synthesis, and how are they identified?

Answer:

- Hydrolysis Byproducts: Sulfonic acids (detected via H NMR downfield shifts at δ 10–12 ppm).

- Unreacted Precursors: Residual dimethylbenzene derivatives identified via GC-MS.

- Oxidation Products: Sulfones formed under excess oxidizing conditions, confirmed by IR .

Advanced: What computational methods predict novel reactivity pathways?

Answer:

- Molecular Dynamics (MD): Simulate solvation effects on reaction kinetics.

- Density Functional Theory (DFT): Calculate transition-state energies for substitution reactions.

- PubChem Data Mining: Cross-reference with structurally similar sulfonyl chlorides (e.g., 4-biphenylsulfonyl chloride) to infer reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.